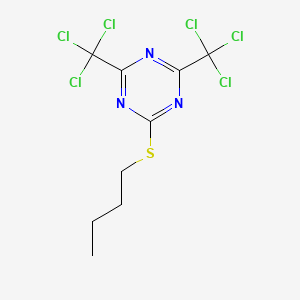
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its wide range of applications in medicinal chemistry, agriculture, and materials science. The s-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions, making it a versatile scaffold for various chemical modifications .
Preparation Methods
The synthesis of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (TCT) with butylthiol and trichloromethyl groups. The reaction conditions often include:
Nucleophilic Substitution: The first step involves the substitution of chlorine atoms in TCT with butylthiol at a controlled temperature, usually around 0°C to room temperature.
Sequential Substitution: The remaining chlorine atoms are sequentially replaced with trichloromethyl groups at higher temperatures, often exceeding 90°C.
Chemical Reactions Analysis
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Medicine: Its derivatives are explored for their anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO) and tyrosine kinases, which are involved in neurotransmitter regulation and cell signaling, respectively.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- can be compared with other s-triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine (TCT): The parent compound used in the synthesis of various s-triazine derivatives.
Melamine: A widely used s-triazine derivative known for its applications in the production of plastics and resins.
Cyanuric Acid: Another s-triazine derivative used in water treatment and as a precursor for herbicides.
The uniqueness of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9Cl6N3S |
|---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
2-butylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-2-3-4-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h2-4H2,1H3 |
InChI Key |
DQVKFKBHLMRTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
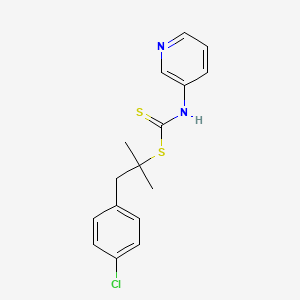
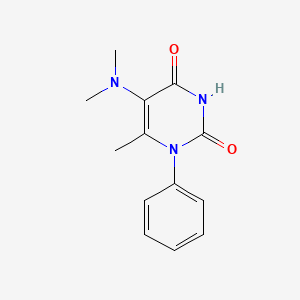
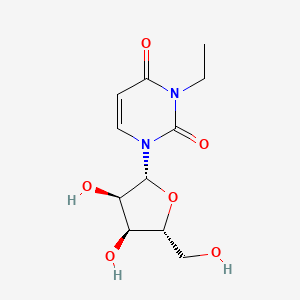
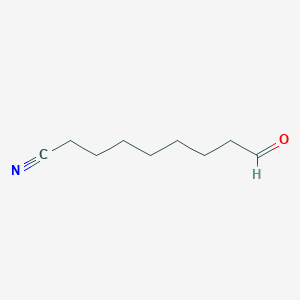

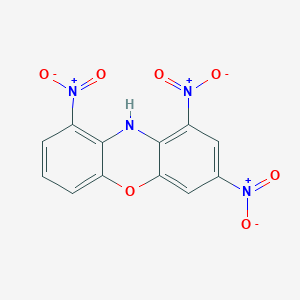
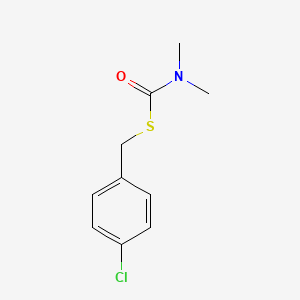
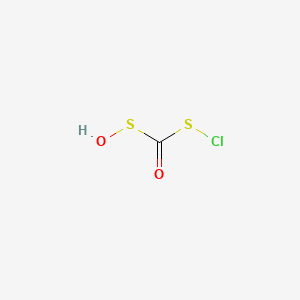
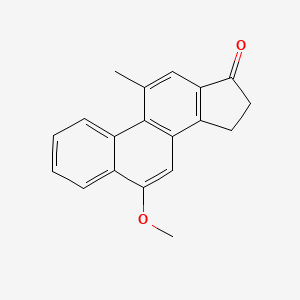
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
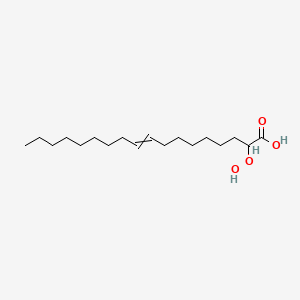
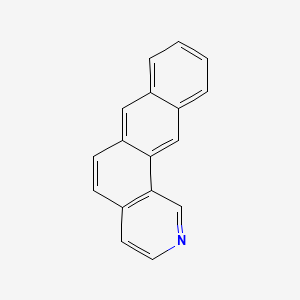
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
